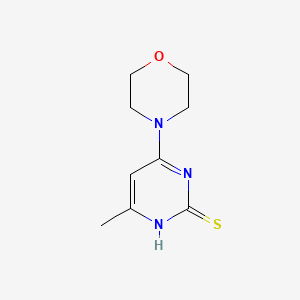

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

Description

Properties

IUPAC Name |

6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWRJHNAHFRXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol typically involves the reaction of 4-methyl-6-chloropyrimidine-2-thiol with morpholine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-sulfonyl.

Reduction: The major product is the reduced form of the pyrimidine ring.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol, emphasizing substituent variations and their implications:

Key Observations:

- Electronic Effects : The morpholine group (electron-rich due to oxygen and nitrogen) in the target compound contrasts with electron-withdrawing groups like CF₃ (in ) or aromatic systems (in ), altering reactivity and binding affinity.

- Steric Effects : Bulky substituents (e.g., biphenyl in ) reduce conformational flexibility compared to the smaller morpholine ring.

Reactivity Comparison

- Thiol Group : The -SH group in the target compound is more reactive than -SMe (in ) or -NH₂ (in ), enabling disulfide formation or metal coordination.

- Morpholine Stability : Morpholine’s stability under acidic/basic conditions contrasts with labile groups like CF₃ (in ), which may hydrolyze under harsh conditions.

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The morpholine ring improves water solubility compared to analogs with aromatic substituents (e.g., ).

- LogP Values: Target compound (estimated): ~1.5 (moderate lipophilicity). 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol (): LogP 3.1 (highly lipophilic). 4-Amino-2-(methylthio)-6-pyrimidinol (): LogP ~0.5 (hydrophilic due to -OH and -NH₂).

Anti-Inflammatory and Anti-Tumor Activity

- Morpholine may enhance tissue penetration.

- Analog-Specific Activities :

Toxicity Considerations

- Acute toxicity studies on zebrafish (Danio rerio) for pyrimidine-2-thiol derivatives indicate moderate toxicity (LC₅₀ > 100 mg/L) . Morpholine-containing compounds may show lower toxicity due to metabolic stability.

Biological Activity

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of both a morpholine group and a thiol functional group. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and implications for therapeutic applications.

Targeting Cancer Cells: Research indicates that this compound exhibits significant anticancer activity through various mechanisms. It has been shown to induce apoptosis selectively in cancer cells while sparing non-tumorigenic cells, demonstrating a promising therapeutic window for cancer treatment .

Inhibition of Inflammatory Pathways: Similar compounds have demonstrated neuroprotective and anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells. This suggests that this compound may also exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Anticancer Properties

A study by Gaonkar et al. (2018) highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound was found to inhibit the growth of various cancer cell lines, with notable selectivity towards tumor cells compared to normal cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | 20 |

| A549 (Lung) | 15.0 | 18 |

| HeLa (Cervical) | 10.0 | 25 |

| MCF10A (Non-tumorigenic) | >100 | - |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies have indicated that it can reduce neuronal cell death induced by oxidative stress and inflammatory cytokines, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

One notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues .

Another study explored its effects on neuronal cultures exposed to neurotoxic agents. The compound demonstrated a protective effect against cell death and preserved neuronal function, further supporting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.